
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom at the 4th position and an o-tolyl group at the 5th position of the pyrazole ring, along with an ethanol group attached to the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an o-tolyl group.
Iodination: The iodination of the pyrazole ring is achieved by treating the compound with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4th position.
Ethanol Substitution: The final step involves the substitution of the hydrogen atom at the 1st position of the pyrazole ring with an ethanol group. This can be achieved through a nucleophilic substitution reaction using ethanol and a suitable base, such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The ethanol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine, chlorine, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other halogenating agents can be used.
Major Products:
Oxidation: Formation of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-Hydro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(4-Bromo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It can also be used in the development of new biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have potential as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to changes in gene expression and cellular responses.
Comparación Con Compuestos Similares
- 2-(4-Bromo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Chloro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Fluoro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
Comparison:
- Uniqueness: The presence of the iodine atom in 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts. This reactivity can be advantageous in specific synthetic applications.
- Properties: The iodine atom also imparts unique electronic and steric properties to the compound, which can influence its interactions with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C12H13IN2O |
|---|---|
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
Clave InChI |
NPTSTIWBBYPBFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=NN2CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)

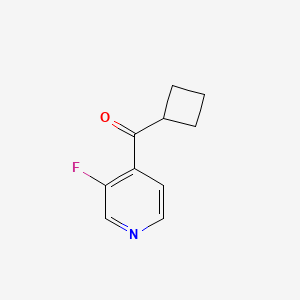
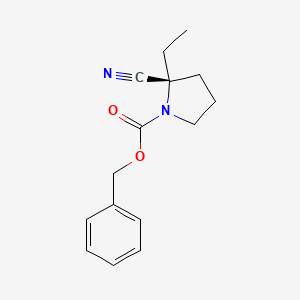
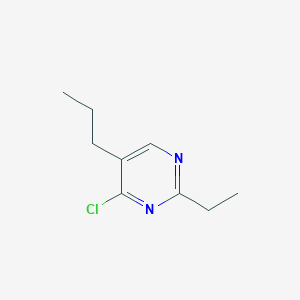

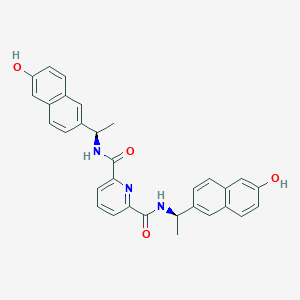
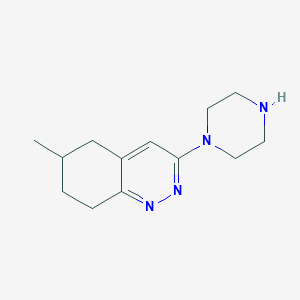
![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
